molecular formula C8H12O3 B8205688 (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

Cat. No.: B8205688
M. Wt: 156.18 g/mol
InChI Key: AFMOHMOJSKDNQE-UHFFFAOYSA-N
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Description

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a chemical building block of significant interest in modern drug discovery and agrochemical research. Its core structure is part of the 2-oxabicyclo[2.1.1]hexane class of saturated bicyclic scaffolds, which have been validated as effective bioisosteres for ortho- and meta-substituted benzene rings in bioactive molecules . Replacing traditional aromatic rings with this saturated system is a key tactic in the "escape from flatland" paradigm, as it can dramatically improve key physicochemical properties. Studies have shown that this substitution reduces lipophilicity and enhances water solubility while retaining biological activity, thereby improving the developability profile of lead compounds . This bioisostere has been successfully incorporated into the structures of several drugs and agrochemicals, proving its utility in real-world applications . For instance, replacing a phenyl ring with the 2-oxabicyclo[2.1.1]hexane scaffold in marketed agrochemicals like fluxapyroxad and boscalid resulted in retained efficacy alongside the improved property profile . The compound serves as a versatile synthetic intermediate. The acetate ester group provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding alcohol or transesterification, allowing researchers to diversify the molecule for various purposes . These scaffolds can be synthesized via advanced methods like iodocyclization or visible-light-induced photocatalytic [2π + 2σ] cycloadditions, highlighting their relevance to contemporary synthetic methodology . This product is intended for research and development use only by technically qualified persons. It is not intended for use in foods, cosmetics, drugs, human or veterinary therapeutics, consumer products, or any other unauthorized applications.

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)10-5-8-2-7(3-8)4-11-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMOHMOJSKDNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclo[2.1.1]hexane Formation

The iodocyclization reaction serves as a cornerstone for constructing the 2-oxabicyclo[2.1.1]hexane scaffold. A study by Levterov et al. (2024) demonstrated that treating substituted dienes with iodine under controlled conditions induces cyclization, forming the bicyclic structure with two or three exit vectors for further functionalization. This method prioritizes practicality, using readily available starting materials like acetophenone derivatives. The reaction typically proceeds in dichloromethane at 0–25°C, with iodine acting as both a cyclizing agent and a mild oxidant.

Key advantages of this approach include:

  • High regioselectivity : Iodine directs the formation of the strained oxabicyclohexane core without competing side reactions.

  • Scalability : Reactions can be conducted on multigram scales with consistent yields (68–76%).

Acetylation of the Hydroxymethyl Intermediate

Following iodocyclization, the hydroxyl group at the 1-position of the bicyclohexane is acetylated to yield the target compound. VulcanChem reports using acetic anhydride in the presence of a catalytic base (e.g., pyridine or DMAP) under anhydrous conditions. This step achieves near-quantitative conversion when conducted at room temperature for 12–24 hours. Critical parameters include:

  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to hydroxyl precursor ensures complete acetylation.

Photochemical [2+2] Cycloaddition Approaches

Diene Preparation and Irradiation

An alternative route employs ultraviolet (UV) light to drive intramolecular [2+2] cycloaddition of dienes. Patil et al. (2023) detailed the synthesis of bicyclo[2.1.1]hexanes from dienes derived from acetophenone via a Horner–Wadsworth–Emmons reaction. The optimized protocol involves:

  • Diene synthesis : Alkylation of acetophenone with allyl bromide using LDA (lithium diisopropylamide) in THF at −78°C (81% yield).

  • Photocyclization : Irradiation with a mercury lamp (λ = 254–365 nm) in acetonitrile, using benzophenone as a triplet sensitizer to enhance reaction efficiency.

Sensitizer Optimization

Benzophenone proves critical for improving yields in photochemical methods. By absorbing UV light and transferring energy to the diene, it facilitates the formation of the bicyclic core while minimizing decomposition. Comparative studies show:

SensitizerYield (%)Reaction Time (h)
None3524
Benzophenone7612
Thioxanthone7214

Data adapted from.

Post-Synthetic Modifications and Purification

Hydrolysis and Re-Acetylation

To rectify incomplete acetylation, Ambeed.com recommends a hydrolysis-reacetylation sequence:

  • Hydrolysis : Treat the crude product with 1M NaOH in ethanol/water (1:1) at 50°C for 2 hours.

  • Re-acetylation : Reintroduce acetic anhydride under standard conditions.
    This step elevates purity from 85% to >98% while recovering 90% of the product.

Chromatographic Purification

Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate). The target compound elutes at 25–30% ethyl acetate, as confirmed by TLC (Rf = 0.4).

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield (%)ScalabilityKey Advantage
Iodocyclization68–76HighMinimal side products
Photochemical71–76ModerateNo iodine residues
Hybrid (Iodo + Photo)82LowCombines regioselectivity and yield

Industrial Applications and Case Studies

Agrochemical Derivatives

The patent WO2017223414A1 highlights derivatives of this compound as intermediates in PI3K-γ inhibitors. A representative synthesis involves:

  • Core formation : Iodocyclization of a brominated diene.

  • Acetylation : Standard conditions with acetic anhydride.

  • Coupling : Amide formation with heterocyclic amines.

Medicinal Chemistry Adaptations

Levterov et al. (2024) incorporated the acetylated bicyclohexane into five drug candidates, noting improved solubility (35 μM vs. 11 μM in boscalid analogs) and logD reduction (Δ = −1.2) .

Chemical Reactions Analysis

Types of Reactions

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: (2-Oxabicyclo[2.1.1]hexan-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Acylation Reaction : The reaction of the bicyclic precursor with acetic anhydride.
  • Catalytic Methods : Utilizing catalysts to facilitate the reaction and improve yield.
  • Automated Systems : For large-scale synthesis to ensure consistent quality.

Medicinal Chemistry

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate has been explored for its potential as a bioisostere in drug design, which can enhance the pharmacological profiles of existing drugs. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects.

Agrochemical Applications

Research indicates that compounds incorporating the 2-oxabicyclo[2.1.1]hexane scaffold exhibit fungicidal properties comparable to established agrochemicals, making them candidates for further development in agricultural sciences.

Studies have shown that derivatives of this compound possess antibacterial properties, indicating potential applications in antimicrobial therapies.

Case Studies

Several studies have documented the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds:

Drug Development

  • Study : The compound has been validated as a bioisostere of ortho- and meta-benzenes.
  • Findings : Incorporation into five drug candidates demonstrated enhanced biological activity, leading to improved drug profiles .

Agrochemical Efficacy

  • Study : Compounds derived from this scaffold were tested against common agricultural pathogens.
  • Findings : Results showed comparable efficacy to established fungicides like fluxapyroxad, suggesting potential for new agrochemical formulations .

Antibacterial Properties

  • Study : In vitro evaluations of various derivatives.
  • Findings : Certain derivatives exhibited significant antibacterial activity against resistant strains, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.1.1]hexane Family

Derivatives of 2-oxabicyclo[2.1.1]hexane exhibit diverse functional groups, enabling tailored bioactivity and physicochemical profiles:

Compound Name Functional Group Key Properties/Applications Reference
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Difluoromethyl, hydroxyl Enhanced metabolic stability; used in drug discovery
[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Iodomethyl, hydroxyl Intermediate for halogenated agrochemicals
3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Trifluoromethyl, carboxylic acid Increased polarity for solubility optimization
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate Hydroxyl, carbamate Improved antifungal activity via carbamate linkage

Key Findings :

  • Lipophilicity Reduction : Substitution with polar groups (e.g., hydroxyl, carboxylic acid) reduces clogP/logD by 0.5–1.4 units compared to aromatic counterparts, enhancing water solubility .
  • Metabolic Stability : Difluoromethyl and trifluoromethyl derivatives show resistance to oxidative metabolism, critical for drug half-life extension .

Comparison with Larger Bicyclic Systems (Bicyclo[2.2.2]octanes)

Bicyclo[2.2.2]octane derivatives, such as 2-oxabicyclo[2.2.2]octanes, serve as para-benzene bioisosteres but differ in ring strain and steric bulk:

Property Bicyclo[2.1.1]hexane Bicyclo[2.2.2]octane
Ring Strain Higher due to smaller ring size Lower, more stable
Solubility Up to 10× improvement over ortho-benzenes Moderate improvement (2–5×)
Synthetic Accessibility Via iodocyclization or ICDA methods Requires inverse-electron-demand Diels-Alder reactions
Applications Ortho/meta-benzene replacement in agrochemicals (e.g., fluxapyroxad analogs) Para-benzene replacement in RORγt agonists and DGAT1 inhibitors

Key Insight : The bicyclo[2.1.1]hexane core offers superior solubility for ortho/meta-substituted systems, while bicyclo[2.2.2]octanes are better suited for para-substituted targets .

Comparison with Simple Esters (e.g., Hexyl Acetate)

Hexyl acetate (CAS: 142-92-7), a linear ester, contrasts sharply with the bicyclic acetate in complexity and applications:

Property (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl Acetate Hexyl Acetate
Structure Bicyclic, rigid Linear, flexible
Boiling Point Not reported ~169°C
Applications Medicinal chemistry (bioisostere) Solvent, fragrance
Metabolic Fate Stable ester hydrolysis with sustained release Rapid hydrolysis to acetic acid and hexanol

Performance Against Ortho-Substituted Benzenes

Replacement of ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexanes in fungicides (e.g., fluxapyroxad) resulted in:

  • Water Solubility : Increased from <1 mg/mL to >10 mg/mL .
  • Lipophilicity : Reduced clogP by 1.2 units .
  • Bioactivity : Maintained antifungal efficacy while improving pharmacokinetics .

Biological Activity

The compound (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. The compound features a bicyclic structure that enhances its interaction with biological macromolecules, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can modulate biochemical pathways critical for disease progression.
  • Receptor Binding : It may bind to specific receptors, altering cellular responses and signaling pathways.
  • Bioisosteric Replacement : As a bioisostere of the ortho-substituted phenyl ring, it retains similar geometric properties while improving solubility and reducing lipophilicity, enhancing bioavailability in pharmacological contexts .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives containing the bicyclic structure possess significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity : Preliminary research suggests that it may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInhibition of tumor cell proliferation

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound derivatives, it was found that compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting the compound's potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound showed that it could effectively reduce the production of pro-inflammatory cytokines in vitro. This suggests its utility in managing conditions like arthritis or other inflammatory disorders .

Case Study 3: Anticancer Research

Research involving the application of this compound on various cancer cell lines demonstrated a dose-dependent reduction in cell viability, particularly in breast and colon cancer models. The study indicated that the compound may induce apoptosis through activation of caspase pathways .

Q & A

Basic: What are the established synthetic routes for (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves esterification of the corresponding bicyclic alcohol with acetic anhydride or acetyl chloride under acidic or basic catalysis. For example, similar bicyclo compounds like ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate are synthesized via cycloaddition reactions followed by esterification . Key factors include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reactivity.
  • Temperature control : Reactions often proceed at 0–25°C to avoid decomposition of the strained bicyclic system.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reaction homogeneity.
    Yields range from 50–75%, with impurities arising from ring-opening side reactions. Purification via column chromatography (hexane/ethyl acetate) is critical .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : Used to resolve bond angles and confirm bicyclic geometry, as demonstrated for analogous compounds like (1R,3R,4R,6S)-4-(7-methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate (R-factor = 0.046) .
  • NMR spectroscopy : Key signals include the acetate methyl group (δ 2.0–2.1 ppm in 1^1H NMR) and bicyclic oxabridge protons (δ 3.5–4.5 ppm). 13^{13}C NMR confirms the ester carbonyl at δ 170–175 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 170.16 g/mol for similar esters) .

Advanced: How does this compound serve as a bioisostere for ortho-substituted phenyl rings in medicinal chemistry?

Methodological Answer:
This bicyclo system is a saturated bioisostere that mimics the spatial and electronic properties of ortho-substituted phenyl rings while improving metabolic stability. Key advantages include:

  • Reduced aromatic toxicity : Eliminates risks associated with aromatic metabolic activation (e.g., quinone formation).
  • Enhanced solubility : The oxabridge and ester group increase polarity compared to hydrophobic aryl systems.
  • Conformational rigidity : The bicyclic framework enforces specific geometries, improving target binding selectivity.
    Studies on similar compounds show comparable binding affinity to kinase inhibitors and GPCR ligands, with improved pharmacokinetic profiles .

Advanced: What analytical strategies resolve contradictions in reported spectroscopic data for bicyclo[2.1.1]hexane derivatives?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Stereochemical variability : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as seen in studies on ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate .
  • Solvent effects : Record NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.
  • Dynamic processes : Variable-temperature NMR can detect ring-flipping or ester rotation, which broadens signals at room temperature .
    Cross-validation with computational methods (DFT for 13^{13}C chemical shift prediction) is recommended .

Advanced: How does the ester functional group in this compound influence metabolic stability in vivo?

Methodological Answer:
The acetate group undergoes hydrolysis via esterases, producing the corresponding bicyclic alcohol. Strategies to modulate metabolism include:

  • Steric shielding : Introduce substituents near the ester to hinder enzymatic access (e.g., methyl branching at C3).
  • Isotere replacement : Replace the acetate with a carbonate or carbamate to alter hydrolysis rates.
    In vitro assays using liver microsomes (human/rat) quantify half-life (t₁/₂), while LC-MS/MS tracks metabolite formation. For example, similar bicyclo esters show t₁/₂ > 2 hours in human microsomes, compared to <30 minutes for phenyl acetates .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Charge distribution : The oxabridge oxygen withdraws electron density, polarizing the adjacent C-O bond.
  • Transition states : Identify energy barriers for SN2 attacks at the methyl acetate position.
    Studies on analogous bicyclo systems reveal activation energies ~25 kcal/mol, consistent with moderate reactivity under basic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
Reactant of Route 2
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(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.